

An In-depth Technical Guide to the Crystal Structure Analysis of Lithium Aluminate

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Compound of Interest

Compound Name: *Lithium aluminate*

Cat. No.: *B086239*

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Introduction

Lithium aluminate (LiAlO_2) is a ceramic material of significant interest due to its diverse applications, including as a substrate for the epitaxial growth of semiconductors like GaN, an electrolyte support in molten carbonate fuel cells, and a tritium breeder material in nuclear fusion reactors.[1][2][3] Its performance in these applications is intrinsically linked to its crystal structure. **Lithium aluminate** exists in several polymorphic forms, most notably the alpha (α), beta (β), and gamma (γ) phases, each with distinct crystallographic characteristics.[1][4] This guide provides a comprehensive analysis of the crystal structure of these phases, details the experimental protocols for their characterization, and presents the data in a clear, comparative format. While direct applications in drug development are not yet widely established, the well-defined crystal structures and potential for controlled surface chemistry of **lithium aluminate** could offer opportunities in areas such as drug delivery systems and biocatalysis, warranting further investigation by professionals in the field.

Polymorphs of Lithium Aluminate

Lithium aluminate primarily exists in three allotropic forms at ambient pressure:

- α - LiAlO_2 : The low-temperature hexagonal phase.[1]
- β - LiAlO_2 : A metastable monoclinic or orthorhombic phase.[1][5]

- γ -LiAlO₂: The high-temperature, stable tetragonal phase.[1][4]

Phase transformations between these polymorphs are temperature-dependent. For instance, both α and β phases tend to convert to the γ -phase at elevated temperatures, typically above 700-900°C.[1][4] High-pressure phases, such as the tetragonal δ -phase and a monoclinic ζ -phase, have also been reported.[5][6]

Data Presentation: Crystallographic Parameters

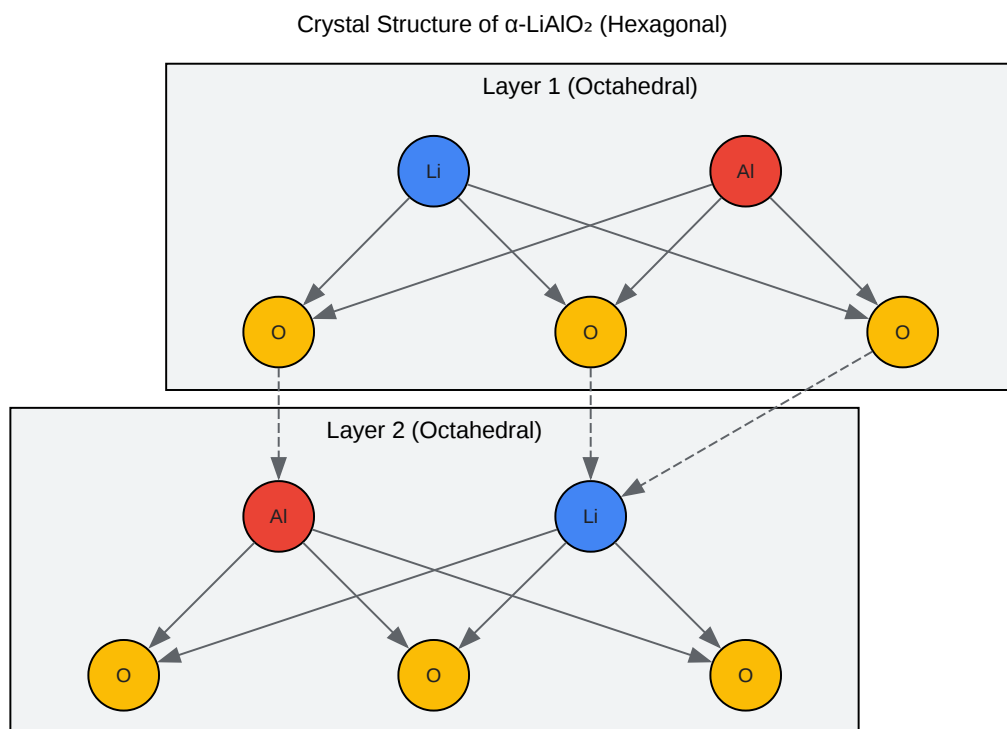
The crystallographic data for the three main polymorphs of **lithium aluminate** are summarized in the table below for easy comparison. These parameters are crucial for understanding the material's properties and for quality control in its synthesis and application.

Parameter	α -LiAlO ₂	β -LiAlO ₂	γ -LiAlO ₂
Crystal System	Hexagonal[4][7]	Orthorhombic[8][9]	Tetragonal[4][10]
Space Group	R-3m (No. 166)[5][11]	Pna2 ₁ (No. 33)[5][6]	P4 ₁ 2 ₁ 2 (No. 92)[5][12][13]
Lattice Constant a (Å)	2.808[11]	5.28[9]	5.169[10][11]
Lattice Constant b (Å)	2.808[11]	6.30[9]	5.169[10][11]
Lattice Constant c (Å)	14.209[11]	4.90[9]	6.267[10][11]
Density (g/cm ³)	~3.40[14]	Not widely reported	~2.62[11][14]
Coordination	Li and Al in octahedral sites[8]	Li in octahedral, Al in tetrahedral & octahedral sites[14]	Li and Al in tetrahedral sites[10][15]

Visualization of Crystal Structures and Workflows

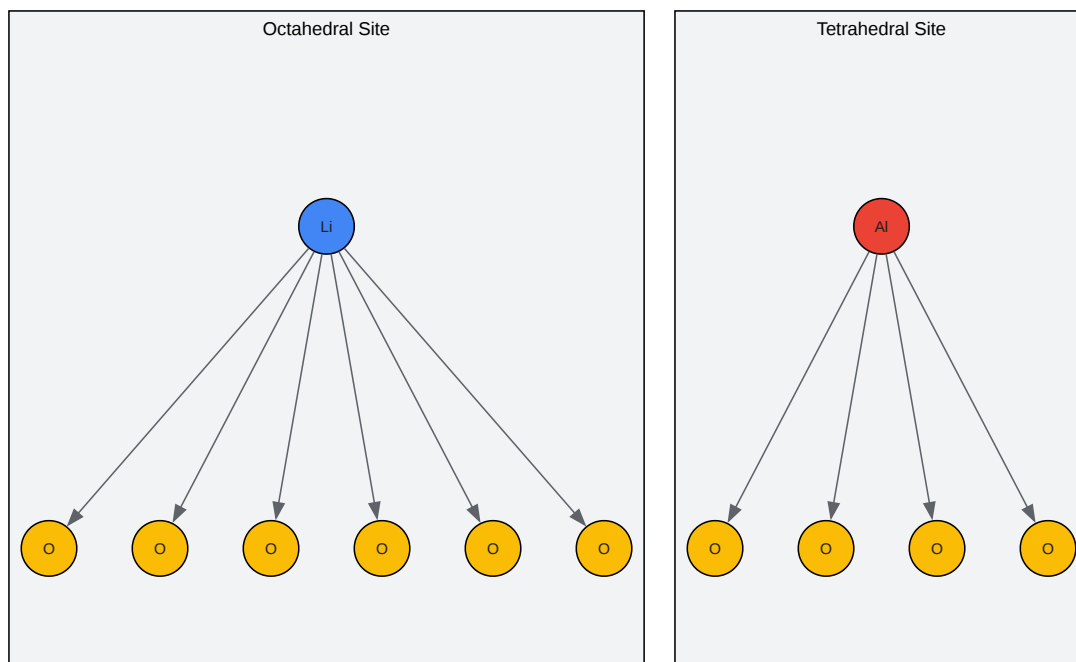
Visualizing the atomic arrangement and the experimental processes is key to a deeper understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate the crystal structures and a typical analysis workflow.

Crystal Structure Diagrams

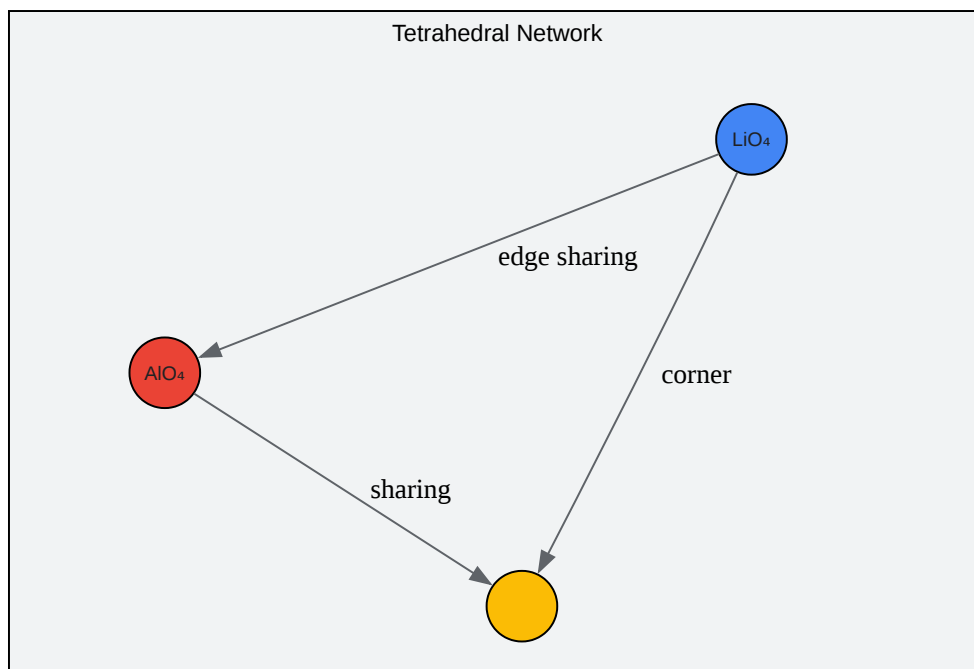


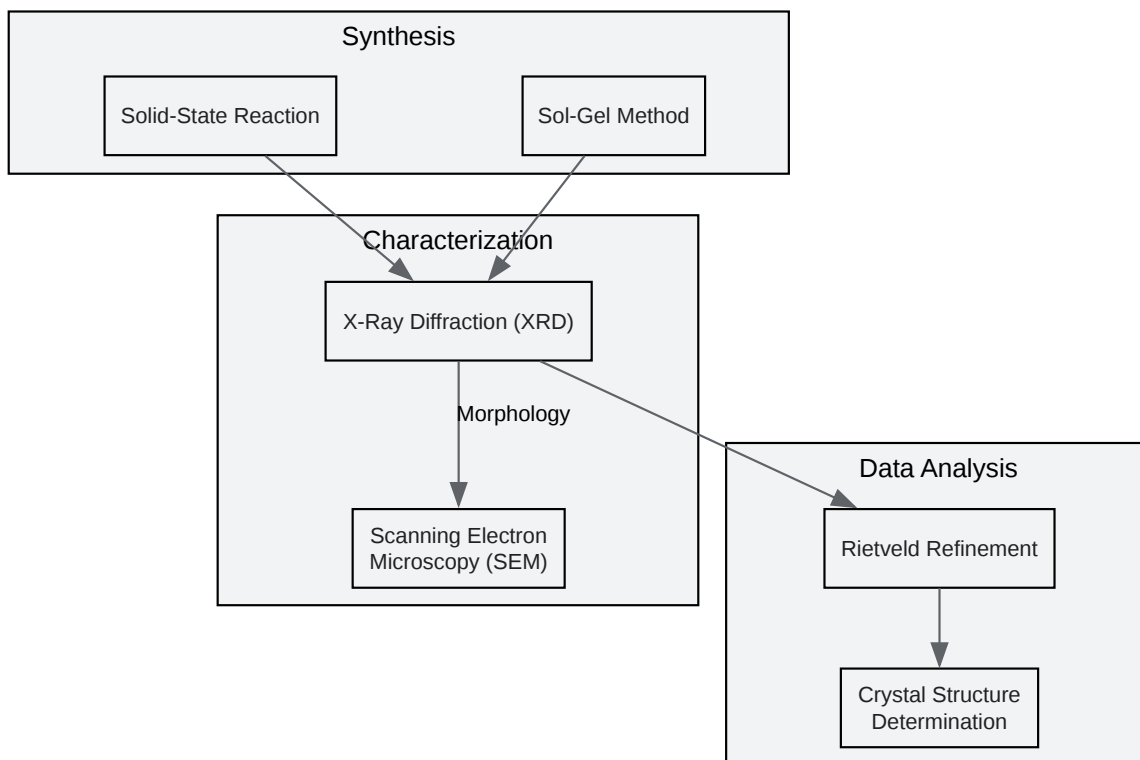
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Caption: Atomic arrangement in α -LiAlO₂ showing octahedral coordination.

Crystal Structure of β -LiAlO₂ (Orthorhombic)[Click to download full resolution via product page](#)

Caption: Mixed coordination environments in β -LiAlO₂.

Crystal Structure of γ -LiAlO₂ (Tetragonal)



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